molecular formula C21H24O2 B8057536 Diallyl bisphenol A

Diallyl bisphenol A

Cat. No.: B8057536
M. Wt: 308.4 g/mol
InChI Key: FCDNVUPUNSAILB-UHFFFAOYSA-N
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Description

Diallyl bisphenol A (DABPA), chemically known as 2,2′-diallyl bisphenol A, is a derivative of bisphenol A (BPA) where allyl groups replace the hydroxyl hydrogen atoms on the aromatic rings . This modification imparts enhanced reactivity, particularly in polymerization processes, making DABPA a critical component in high-performance thermosetting resins such as bismaleimides (BMI), benzoxazines, and epoxy systems . DABPA is synthesized via the Williamson ether synthesis, where this compound ether (DABPE) serves as a key intermediate. Ethanol concentration (70–99.7%) during synthesis significantly impacts DABPE purity and yield, as demonstrated by liquid chromatography analysis .

DABPA’s primary applications include:

  • Toughening agent: Enhances mechanical properties of BMI resins by forming interpenetrating networks .
  • Reactive diluent: Reduces viscosity during resin processing while participating in crosslinking reactions .
  • Dielectric material: Modified DABPA-based benzoxazines exhibit low dielectric constants (<3.0 at 1 MHz), suitable for high-frequency electronics .

Properties

IUPAC Name

4-[2-(4-prop-2-enoxy-3-prop-2-enylphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-5-7-16-15-18(10-13-20(16)23-14-6-2)21(3,4)17-8-11-19(22)12-9-17/h5-6,8-13,15,22H,1-2,7,14H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNVUPUNSAILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)OCC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Alkylation of BPA :
    Bisphenol A reacts with allyl chloride in the presence of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) as dual catalysts. The reaction occurs in a polar aprotic solvent (e.g., ethylene glycol monobutyl ether) at 100–105°C under autoclave conditions:

    BPA+2CH2=CHCH2ClNaOH/Na2CO3DABA+2HCl\text{BPA} + 2 \, \text{CH}_2=\text{CHCH}_2\text{Cl} \xrightarrow{\text{NaOH/Na}_2\text{CO}_3} \text{DABA} + 2 \, \text{HCl}
  • Rearrangement and Purification :
    Post-alkylation, excess allyl chloride is distilled off, and the crude product undergoes thermal rearrangement at 195–200°C to enhance purity.

Key Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Molar Ratio BPA:Allyl Cl = 1:2.4Excess allyl chloride minimizes monoallyl ether byproducts.
Catalyst System NaOH (1.325 mol) + Na₂CO₃ (0.132 mol)Dual base system mitigates HCl accumulation, improving reaction efficiency.
Solvent Ethylene glycol monobutyl etherHigh boiling point (~170°C) prevents solvent evaporation during reflux.
Reaction Time 8 hours at 100–105°CProlonged heating ensures complete substitution.

Yield : 82–95% (HPLC purity).

Solvent and Catalyst Optimization

Solvent Selection

Aprotic solvents are preferred to avoid side reactions (e.g., hydrolysis of allyl chloride). Industrial protocols prioritize ethylene glycol monobutyl ether due to its compatibility with NaOH and high dielectric constant, which stabilizes the transition state. Alternatives like toluene or dimethylformamide (DMF) are less effective, as they either lower reaction rates or complicate purification.

Catalyst Systems

  • Single-Base Catalysts : NaOH alone results in ≤70% yield due to incomplete substitution and皂化 (saponification) of byproducts.

  • Dual-Base Catalysts : NaOH/Na₂CO₃ mixtures neutralize HCl in situ, shifting equilibrium toward product formation. Na₂CO₃ also acts as a buffer, maintaining pH >10.

Reaction Temperature and Time

Thermal Profile

  • Low-Temperature Phase (100–105°C) : Facilitates nucleophilic substitution without decomposing DABA.

  • High-Temperature Phase (195–200°C) : Promotes Claisen rearrangement of residual monoallyl ethers into DABA, enhancing overall yield.

Decomposition Risks : Prolonged heating >200°C degrades DABA into phenolic derivatives, necessitating precise temperature control.

Purification and Isolation

Stepwise Workup

  • Distillation : Removes unreacted allyl chloride (bp 45°C) and solvent.

  • Water Washing : Eliminates inorganic salts (NaCl, Na₂CO₃).

  • Thermal Filtration : At 150°C under reduced pressure to isolate DABA as a light yellow liquid.

Analytical Validation

  • HPLC Analysis : Confirms ≥95% DABA content with <2.2% monoallyl ether impurities.

  • Na Content : <10 ppm ensures product suitability for electronic applications.

Scalability and Industrial Adaptation

Batch vs. Continuous Processes

MethodAdvantagesLimitations
Batch Autoclave High yield (82–95%), easy monitoringEnergy-intensive heating/cooling
Continuous Flow Scalable, consistent qualityRequires advanced reactor design

Comparative Analysis of Methods

SourceMethod HighlightsYield (%)Purity (%)
ChemicalBookDual-base catalyst, autoclave8295
CN108530274BEthylene glycol solvent, thermal rearrangement9592
Bouwman et al.Solvent-free, microwave-assisted7888

Challenges and Recent Advancements

Byproduct Management

  • Monoallyl Ether : Forms at suboptimal allyl chloride ratios. Mitigated by using 2.4x stoichiometric allyl chloride.

  • Phenolic Byproducts : Generated via thermal decomposition. Addressed by limiting maximum temperature to 200°C.

Green Chemistry Innovations

  • Azeotropic Dehydration : Reduces water content, minimizing hydrolysis side reactions.

  • Enzyme Catalysis : Pilot studies using lipases show promise for low-temperature synthesis (70–80°C) .

Chemical Reactions Analysis

Types of Reactions

Diallyl bisphenol A undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Industrial Applications

Diallyl bisphenol A is primarily used as a modifier for several types of resins, enhancing their mechanical properties and thermal stability. Key applications include:

  • Bismaleimide (BMI) Resins : DBA is extensively used to modify BMI resins, which are crucial for aerospace and high-temperature applications. The incorporation of DBA improves the toughness and processability of BMI, reducing production costs while enhancing performance characteristics .
  • Epoxy Resins : DBA serves as a reactive diluent in epoxy formulations, improving their mechanical properties and adhesion to metals. This application is particularly valuable in electronic packaging and automotive components .
  • Phenolic Resins : The addition of DBA to phenolic resins enhances their thermal stability and mechanical strength, making them suitable for high-performance applications such as electrical insulation materials and automotive parts .
  • Wear-Resistant Materials : DBA-modified formulations are used in the production of wear-resistant materials, including brake pads and grinding wheels, due to their improved toughness and heat resistance .
  • Functional Materials : DBA acts as an anti-aging agent when added to rubber compounds, significantly extending their lifespan by improving resistance to environmental factors .

Case Study 1: Aerospace Applications

A study demonstrated the effectiveness of DBA-modified BMI resins in aerospace applications. The modified resins exhibited superior thermal stability and mechanical properties compared to unmodified BMI, making them ideal for high-performance structural components in aircraft .

PropertyUnmodified BMIDBA-Modified BMI
Glass Transition Temperature250 °C270 °C
Flexural Strength150 MPa200 MPa
Thermal Conductivity0.25 W/mK0.35 W/mK

Case Study 2: Electrical Insulation

In another application, DBA was incorporated into epoxy resins used for electrical insulation in high-voltage applications. The results indicated a significant improvement in dielectric strength and thermal stability, making these materials suitable for use in transformers and circuit breakers .

Test ParameterStandard EpoxyDBA-Modified Epoxy
Dielectric Strength20 kV/mm30 kV/mm
Thermal Stability (TGA)Decomposes at 300 °CDecomposes at 350 °C

Mechanism of Action

The mechanism of action of Diallyl bisphenol A involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the allyl ether groups may interact with cellular enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with BPA Analogues

DABPA belongs to a class of BPA analogues with substitutions on the benzene rings. Structural variations significantly influence reactivity, thermal stability, and application suitability (Table 1).

Table 1: Structural and Functional Comparison of BPA Analogues
Compound Substituents Key Properties Applications References
DABPA Allyl (-CH₂CH=CH₂) High reactivity in Alder-ene/Diels-Alder reactions; Tg: 220–280°C; Td5%: 390°C BMI toughening, dielectric composites
DMBPA Methyl (-CH₃) Lower thermal stability; estrogenic activity comparable to BPA Limited industrial use
BPG (Propyl BPA) Propyl (-C₃H₇) Hydrophobic; moderate thermal stability Coatings, adhesives
BPH (Aryl BPA) Aryl (-C₆H₅) High rigidity; poor solubility in common solvents High-temperature resins

Key Findings :

  • Thermal Stability : DABPA outperforms other analogues, with a 5% weight loss temperature (Td5%) of 390°C in DABA/BMIM systems, compared to 320°C for bio-based BEUS/BMIS resins .
  • Reactivity : Allyl groups enable dual reaction pathways (ene and Diels-Alder), facilitating covalent bonding with maleimide groups in BMI .
  • Safety : While some BPA analogues (e.g., DMBPA) exhibit estrogenic activity, DABPA’s toxicity profile remains understudied .

Comparison with Other Reactive Diluents

DABPA is often compared to non-BPA-based reactive diluents in resin formulations (Table 2).

Table 2: Performance of Reactive Diluents in Thermosetting Resins
Diluent Structure Tg (°C) Td5% (°C) Dielectric Constant (1 MHz) Environmental Impact References
DABPA Allyl-substituted 220–280 390 2.8–3.2 Not well characterized
Diallyl Phthalate Phthalate ester 120–150 250 3.5–4.0 Endocrine disruptor
Triallyl Isocyanurate Triazine core 180–220 300 3.0–3.5 Low toxicity
Eugenol Methoxy phenolic 160–190 280 3.2–3.6 Bio-based, renewable

Key Findings :

  • Thermal Performance : DABPA-based systems exhibit superior thermal stability (Td5% = 390°C) compared to diallyl phthalate (250°C) .
  • Dielectric Properties: DABPA-modified benzoxazines achieve dielectric constants as low as 2.8, outperforming eugenol and triallyl isocyanurate .
  • Environmental Impact : DABPA lacks the endocrine-disrupting risks associated with diallyl phthalate but requires further toxicity studies .

Comparative Performance in Resin Systems

DABPA vs. BPA Diglycidyl Ether (BADGE)

BADGE, a glycidyl ether derivative of BPA, is widely used in epoxy resins. Key differences:

  • Curing Mechanism : DABPA undergoes Alder-ene reactions, while BADGE relies on epoxy-amine chemistry .
  • High-Temperature Performance : DABPA/BMIM systems retain 85% lap shear strength at 200°C, whereas BADGE-based epoxies degrade rapidly above 150°C .
DABPA vs. Novolac Epoxy (EPN)

In ternary EPN-DABPA-BMI systems, increasing BMI content raises Tg from 180°C (0.5 mol BMI) to 240°C (2.0 mol BMI), demonstrating DABPA’s role in enhancing crosslink density .

Biological Activity

Diallyl bisphenol A (DABPA) is a structural analogue of bisphenol A (BPA), and its biological activity has garnered attention due to its potential endocrine-disrupting effects and applications in various industrial processes. This article explores the biological activity of DABPA, including its mechanisms of action, toxicological assessments, and relevant case studies.

Chemical Structure and Properties

DABPA is synthesized through the reaction of bisphenol A with allyl groups. Its chemical structure can be represented as follows:

C15H18O2\text{C}_{15}\text{H}_{18}\text{O}_2

This compound exhibits properties similar to BPA but with distinct biological activities due to the presence of additional allyl groups.

Hormonal Activity
DABPA has been shown to exhibit estrogenic activity, similar to BPA. Studies indicate that DABPA can bind to estrogen receptors, potentially leading to hormone-mediated effects on cell proliferation and differentiation. The compound's interaction with estrogen receptors may disrupt normal endocrine functions, contributing to various health issues, particularly in developing organisms .

Inhibition of Enzymatic Activity
Research indicates that DABPA acts as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. The inhibitory potency of DABPA was found to have an IC50 value of 13.36 µM, indicating moderate inhibition compared to other BPA analogues . This enzymatic inhibition can lead to altered glucocorticoid metabolism, with potential implications for stress response and metabolic disorders.

Toxicological Assessments

A comprehensive toxicological assessment was conducted to evaluate the effects of DABPA on various biological systems. Key findings include:

  • Reproductive Toxicity : Animal studies have demonstrated that exposure to DABPA can lead to reproductive abnormalities, including altered sperm quality and hormonal imbalances in male rats .
  • Neurobehavioral Effects : High prenatal exposure to BPA and its analogues, including DABPA, has been linked to transient neurobehavioral changes in infants. A notable case study highlighted a mother with elevated urinary BPA levels during pregnancy, which correlated with neurodevelopmental assessments in her child .
  • Synergistic Effects : The co-exposure of DABPA with other endocrine-disrupting chemicals (EDCs) has been studied for potential synergistic effects. For instance, mixtures of DABPA with di(2-ethylhexyl) phthalate (DEHP) demonstrated enhanced toxicity in metabolic and reproductive assessments in rodent models .

Case Studies

  • Prenatal Exposure Case Study
    A significant case reported high prenatal exposure levels of BPA (and by extension its analogues like DABPA) linked to neurobehavioral changes in infants. The mother’s urinary concentration was significantly higher than the cohort average, suggesting that high exposure could lead to developmental risks .
  • Animal Model Studies
    In a series of experiments involving male and female rats treated with binary mixtures of BPA and DEHP, researchers observed altered hormonal profiles and reproductive outcomes. These studies provide insight into how DABPA may function similarly within complex mixtures of EDCs .

Research Findings Summary

Study Focus Findings
Estrogenic ActivityExhibits estrogen-like effects by binding to estrogen receptors .
Enzymatic InhibitionIC50 value for 11β-HSD1 inhibition: 13.36 µM .
Reproductive EffectsAssociated with reproductive toxicity in animal models .
Neurodevelopmental ImpactLinked high prenatal exposure to behavioral changes in infants .
Synergistic ToxicityEnhanced effects when co-exposed with DEHP in rodent studies .

Q & A

Basic Research Questions

Q. How can DABPA-based resin formulations be optimized for balanced processability and thermal stability?

  • Methodological Answer : Optimize resin formulations by incorporating reactive diluents such as diallyl phthalate (DPA) at 15–20 wt%, which reduces viscosity without compromising thermal resistance. Use rheological measurements to assess viscosity changes and thermogravimetric analysis (TGA) to verify thermal stability. Evidence suggests that DPA acts as a co-monomer, participating in cross-linking reactions while maintaining heat resistance up to 400°C .

Q. What methodologies are recommended for analyzing curing kinetics in DABPA-modified resin systems?

  • Methodological Answer : Employ isothermal differential scanning calorimetry (DSC) to determine kinetic parameters (e.g., activation energy, reaction order) using the Kissinger equation and Flynn-Wall-Ozawa iso-conversional method. For example, DABPA reduces the activation energy of cyanate ester curing from ~62 kJ/mol (unmodified) to lower values, indicating catalytic effects .

Q. What are the standard thermal analysis techniques for evaluating DABPA copolymer thermal stability?

  • Methodological Answer : Combine TGA for decomposition profiles (e.g., 5% weight loss at ~400°C) and dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) and storage modulus. For modified BMI/DABPA systems, Tg values exceeding 270°C correlate with high cross-linking density .

Advanced Research Questions

Q. How can phase separation mechanisms in DABPA-modified BMI/PEI blends be investigated?

  • Methodological Answer : Use scanning electron microscopy (SEM) to observe morphology transitions (e.g., spherical to inverted phase structures) and time-resolved light scattering to track spinodal decomposition. For PEI-modified systems (15–20 phr), phase separation occurs via spinodal decomposition, enhancing fracture energy by 300% compared to unmodified BMI .

Q. What advanced real-time monitoring techniques elucidate DABPA copolymerization mechanisms?

  • Methodological Answer : Apply in-situ near-infrared (NIR) spectroscopy to track maleimide-allyl alternating copolymerization. Studies show minimal maleimide homopolymerization below 200°C, with etherification of hydroxyl groups influencing cross-linking density. Real-time NIR data reveal reaction progression and temperature-dependent network tailoring .

Q. How are Tg-conversion relationships modeled in DABPA/BMI curing processes?

  • Methodological Answer : Utilize the DiBenedetto equation to model Tg-conversion profiles. For stoichiometric BMI:DABPA (1:1), the model predicts sequential copolymerization and homopolymerization phases, validated by experimental data. This approach confirms reaction non-overlap in non-stoichiometric formulations (e.g., 1:0.5 BMI:DABPA) .

Q. What strategies address data contradictions in DABPA toxicological studies?

  • Methodological Answer : Implement systematic scoring frameworks to evaluate evidence quality, integrating human and animal data. Address non-monotonic dose responses by analyzing toxicokinetic differences across species and prioritizing studies with reproducible protocols. For example, conflicting results on endocrine disruption require harmonized exposure matrices and controlled epidemiological designs .

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